(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
Description
Properties
IUPAC Name |
(2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-Boc-L-Allothreonine is threonine aldolases (TAs) . TAs are pyridoxal-5-phosphate-dependent enzymes that catalyze the cleavage of L-threonine or L-allo-threonine to glycine and acetaldehyde in a glycine biosynthetic pathway.
Mode of Action
N-Boc-L-Allothreonine interacts with its target, threonine aldolases, by serving as a substrate for these enzymes. The compound is involved in the formation of carbon-carbon bonds in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids.
Biochemical Pathways
N-Boc-L-Allothreonine is involved in the glycine biosynthetic pathway . This pathway is crucial for the production of glycine, a non-essential amino acid that plays a key role in protein synthesis and other metabolic processes.
Pharmacokinetics
The compound’s water solubility at 25°c is estimated to be 9658e+004 mg/L This suggests that the compound may have good bioavailability
Biological Activity
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, commonly referred to as N-Boc-L-Allothreonine, is a derivative of threonine that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which influences its reactivity and biological interactions.
- Molecular Formula : C₁₁H₂₁N₃O₅
- Molecular Weight : 261.30 g/mol
- CAS Number : 23082-30-6
The biological activity of this compound is primarily linked to its role as a substrate in various enzymatic reactions and its potential as an inhibitor in metabolic pathways. The presence of the hydroxyl group enhances its interaction with enzymes, while the Boc group provides stability during synthesis and storage.
Biological Activities
- Antitumor Activity : Recent studies have indicated that derivatives of hydroxamic acids similar to N-Boc-L-Allothreonine exhibit significant antitumor effects. These compounds inhibit histone deacetylases (HDACs), leading to altered gene expression associated with tumor growth suppression .
- Metabolic Regulation : The compound may influence metabolic pathways related to amino acid metabolism and energy production. Its structural similarities to other amino acids allow it to participate in various biochemical reactions, potentially modulating metabolic rates .
- Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Inhibition of HDACs | |
| Metabolic Regulation | Modulation of amino acid metabolism | |
| Neuroprotection | Reduction of oxidative stress |
Case Study 1: Antitumor Efficacy
A study published in the European Journal of Medicinal Chemistry explored the antitumor effects of hydroxamic acid derivatives. The findings revealed that these compounds could effectively inhibit tumor cell proliferation through HDAC inhibition, demonstrating the potential for N-Boc-L-Allothreonine derivatives in cancer therapy .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of amino acid derivatives similar to N-Boc-L-Allothreonine. The results indicated that these compounds could reduce apoptosis in neuronal cells under oxidative stress conditions, suggesting their potential use in neurodegenerative disease treatment .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₇N₁O₅
- Molecular Weight : 219.23 g/mol
- IUPAC Name : (2S,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. This protection allows for selective reactions at other functional groups without interference from the amine.
Peptide Synthesis
One of the primary applications of (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is in peptide synthesis. The Boc group serves as a protective group for the amino functionality during the formation of peptide bonds. This is crucial in solid-phase peptide synthesis (SPPS), where the selective coupling of amino acids is necessary to construct peptides with specific sequences.
Drug Development
In pharmaceutical chemistry, this compound can be utilized as an intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its structural similarity to natural amino acids allows it to be incorporated into peptide chains that may exhibit therapeutic properties.
Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer chemistry. It can be utilized in the synthesis of biodegradable polymers, which are gaining traction due to their environmental benefits. The incorporation of such amino acids into polymer backbones can enhance the material's biocompatibility and degradation rates.
Case Study 1: Peptide Synthesis Optimization
A study published in Journal of Peptide Science demonstrated the effectiveness of using this compound in optimizing peptide synthesis protocols. The researchers found that utilizing this compound allowed for higher yields and purities in synthesized peptides compared to traditional methods that did not employ protective groups effectively.
Case Study 2: Biodegradable Polymers
Research highlighted in Advanced Polymer Science explored the incorporation of this compound into poly(lactic-co-glycolic acid) (PLGA) matrices. The findings indicated improved mechanical properties and degradation profiles, suggesting potential applications in drug delivery systems and tissue engineering.
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Biochemical Synthesis | Peptide synthesis | Higher yields and purities |
| Pharmaceutical Chemistry | Intermediate for bioactive compounds | Potential therapeutic properties |
| Material Science | Biodegradable polymers | Enhanced biocompatibility and degradation rates |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C3 Position
Hydroxyl vs. Methoxy Groups
- (2R,3S)-2-((tert-Boc)amino)-3-methoxybutanoic acid (CAS 1977-33-9): Structural difference: Methoxy (-OCH₃) replaces the hydroxyl (-OH) at C3. Applications: Used in peptide synthesis for its stability under acidic conditions .
- (2S,3S)-3-hydroxybutanoic acid derivatives (e.g., target compound): The hydroxyl group enhances polarity, making it more suitable for aqueous-phase reactions or biological systems requiring hydrogen bonding .
Hydroxyl vs. Phenyl Groups
- (2S,3S)-2-((tert-Boc)amino)-3-phenylbutanoic acid (CAS 90731-57-0): Structural difference: A phenyl group replaces the hydroxyl at C3. Impact: Introduces significant hydrophobicity and steric bulk, favoring applications in hydrophobic drug delivery or as a building block in non-polar environments . Molecular weight: 279.33 g/mol (C₁₅H₂₁NO₄), higher than the target compound due to the phenyl moiety .
Stereochemical Variations
Enantiomeric and Diastereomeric Forms
- (2R,3S)-2-((tert-Boc)amino)-3-hydroxybutanoic acid: Stereochemistry: Differs in configuration at C2 (R vs. S). Properties: Altered biological activity due to enantiomer-specific interactions, as seen in peptide synthesis where stereochemistry dictates binding affinity .
- (2S,3R)-2-((tert-Boc)(methyl)amino)-3-hydroxybutanoic acid (CAS 101759-72-2): Structural difference: Methyl group on the Boc-protected amine. Impact: Increased steric hindrance may reduce enzymatic degradation, enhancing metabolic stability in pharmaceutical contexts .
Functional Group Additions
Methyl Substituents on the Backbone
Halogenated Derivatives
- (S)-2-((tert-Boc)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid (CAS 1629658-28-1): Structural features: Fluorine and chlorine atoms on the aromatic ring. Applications: Halogens enhance electronegativity and binding affinity in receptor-targeted drug design .
Physicochemical and Spectroscopic Comparisons
Melting Points and Solubility
- (2S,3R)-2-((1-(4-aminophenyl)ethylidene)amino)-3-hydroxybutanoic acid (S1): Melting point = 199–201°C .
Preparation Methods
Boc Protection of L-allothreonine
The foundational synthetic route begins with L-allothreonine, a non-proteinogenic amino acid with the (2S,3S) configuration. The tert-butoxycarbonyl (Boc) group is introduced to protect the α-amino group, a standard strategy in peptide synthesis to prevent unwanted side reactions during subsequent coupling steps. This protection is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system, typically tetrahydrofuran (THF) or dioxane, under alkaline conditions (e.g., aqueous sodium hydroxide).
Coupling and Hydrolysis
Following Boc protection, the carboxyl group of N-Boc-L-allothreonine is activated for peptide bond formation. A patented method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent, with N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF). The activated intermediate is subsequently hydrolyzed under controlled acidic or basic conditions to yield the target compound.
Table 1: Key Reaction Conditions for Coupling and Hydrolysis
| Parameter | Details | Source |
|---|---|---|
| Coupling agent | HATU | |
| Base | DIPEA | |
| Solvent | DMF | |
| Temperature | Room temperature (20–25°C) | |
| Hydrolysis conditions | 0.1 M HCl or 0.1 M NaOH, 0–5°C |
Reaction Optimization and Conditions
Solvent Selection and Yield Enhancement
The choice of solvent significantly impacts reaction efficiency. DMF is preferred for its ability to dissolve both polar and non-polar reagents, facilitating homogeneous reaction conditions. Alternative solvents such as dichloromethane (DCM) or acetonitrile have been explored but result in lower yields due to incomplete activation of the carboxyl group.
Stoichiometric Considerations
Optimal molar ratios for the coupling step involve a 1:1:2 ratio of N-Boc-L-allothreonine, HATU, and DIPEA, respectively. Excess HATU (>1.2 equiv) leads to side reactions, including over-activation of the carboxylate and subsequent formation of acylurea byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
The compound is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key NMR signals include:
-
¹H NMR (400 MHz, D₂O) : δ 1.38 (s, 9H, Boc CH₃), 3.98 (dd, J = 5.2 Hz, 1H, CH-OH), 4.25 (m, 1H, α-CH).
-
¹³C NMR : δ 28.2 (Boc CH₃), 80.5 (Boc quaternary C), 176.2 (COOH).
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₉H₁₇NO₅ | |
| Molecular weight | 219.24 g/mol | |
| Solubility | DMSO, DMF, aqueous buffers | |
| Storage conditions | -20°C (desiccated) |
Practical Considerations in Synthesis
Scalability Challenges
While laboratory-scale synthesis (≤100 mg) achieves >90% purity, scaling to kilogram quantities introduces challenges in maintaining stereochemical integrity. Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) improves enantiomeric excess to >99%.
Applications and Derivatives
Q & A
Q. What are the recommended synthetic routes for (2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid?
The synthesis typically involves protection-deprotection strategies and amide coupling reactions . Key steps include:
- Boc protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to protect the amine .
- Hydroxyl group retention : Maintaining stereochemical integrity during synthesis by controlling reaction conditions (e.g., solvent polarity, temperature) to avoid racemization .
- Carboxylic acid activation : Using reagents like HATU or EDCl/HOBt for coupling reactions in peptide synthesis .
Purification often employs HPLC or column chromatography to isolate enantiomerically pure products .
Q. How can the stereochemical configuration of this compound be confirmed?
- X-ray crystallography : Provides definitive proof of stereochemistry, as demonstrated in studies of similar Boc-protected amino acids .
- NMR spectroscopy : Use of coupling constants (e.g., ) in H-NMR to assess vicinal proton relationships and confirm (2S,3S) configuration .
- Optical rotation : Comparison with literature values for enantiopure standards .
Q. What safety precautions are required when handling this compound?
While specific toxicity data for this compound is limited, general precautions based on structurally similar Boc-protected amino acids include:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Sealed containers at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric excess?
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reduce side reactions .
- Temperature control : Lower temperatures (0–5°C) minimize epimerization during coupling steps .
- Catalyst screening : Chiral catalysts or additives (e.g., DMAP) can improve stereoselectivity .
- Real-time monitoring : Use inline FTIR or LC-MS to track reaction progress and adjust parameters dynamically .
Q. What strategies resolve contradictions in reported biological activities of similar Boc-protected amino acids?
- Meta-analysis : Compare data across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) .
- Structural analogs : Test derivatives with modified hydroxyl or Boc groups to isolate structure-activity relationships .
- Cross-validation : Confirm results with orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. How does the Boc group influence stability under acidic or basic conditions?
- Acid sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA), making it unsuitable for acidic reaction environments .
- Base stability : Stable in mild basic conditions (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may degrade the compound .
- Thermal stability : Decomposition occurs above 150°C, necessitating low-temperature storage .
Q. What role does this compound play in studying neurodegenerative disease mechanisms?
- β-sheet disruption : Conformationally constrained analogs (e.g., tert-butyl derivatives) are used to inhibit amyloid aggregation in Alzheimer’s and prion diseases .
- Drug delivery : The Boc group enhances blood-brain barrier penetration in prodrug formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
